

Milbemycin A3 Oxime chemical structure and properties

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Compound of Interest

Compound Name: *Milbemycin A3 Oxime*

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Milbemycin A3 Oxime: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Potent Macrocyclic Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Milbemycin A3 oxime**, a semi-synthetic macrocyclic lactone with significant applications in the veterinary and agricultural sectors. This document elucidates its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on providing the technical detail required by researchers and professionals in drug development.

Chemical Structure and Identity

Milbemycin A3 oxime is a derivative of Milbemycin A3, a natural product of the fermentation of *Streptomyces hygroscopicus*. The oxime is formed at the C5 position of the milbemycin core structure.

Chemical Name: (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-

trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1]

CAS Number: 114177-14-9[2]

Molecular Formula: C31H43NO7[1][2]

Molecular Weight: 541.7 g/mol [1][2]

Physicochemical Properties

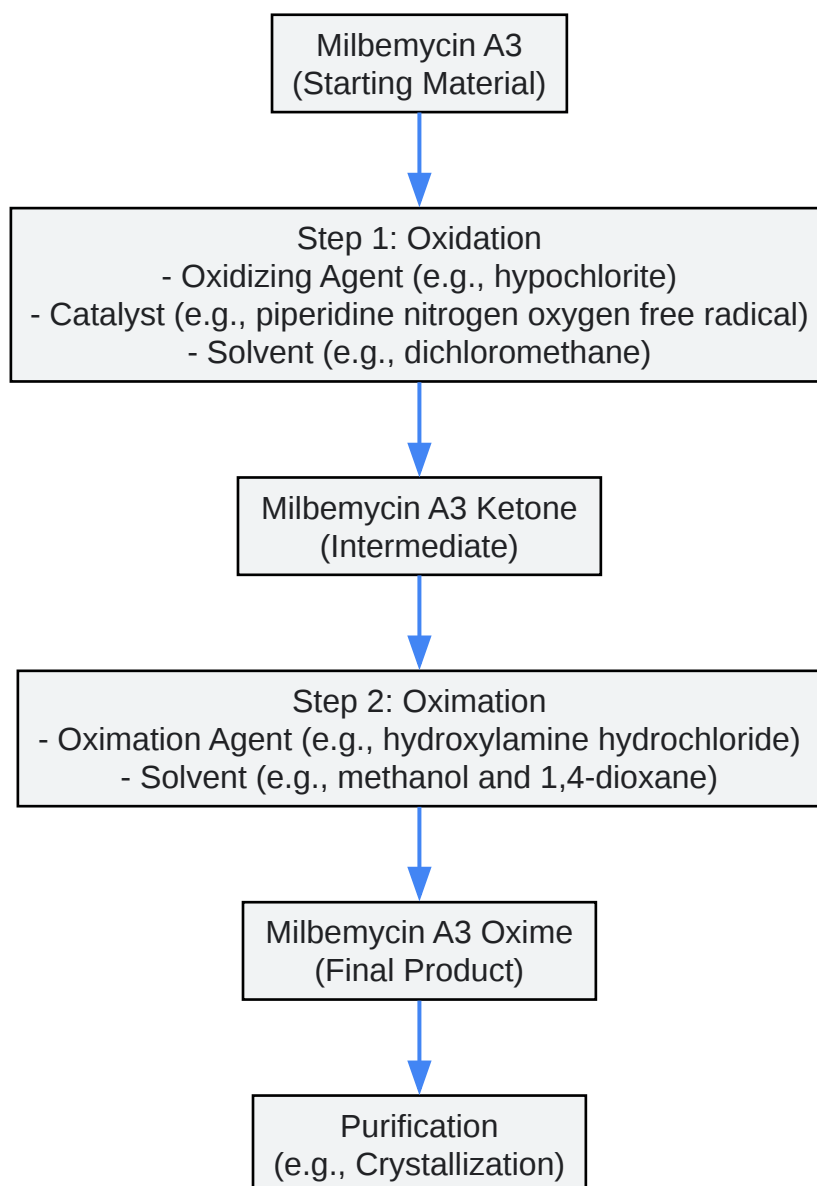
A summary of the key physicochemical properties of **Milbemycin A3 oxime** and its precursor, Milbemycin A3, is presented below. It is important to note that "Milbemycin oxime" as a commercial product is typically a mixture of **Milbemycin A3 oxime** and Milbemycin A4 oxime. [3][4] The data presented here is specific to the A3 variant where available.

Property	Value	Source
Appearance	White solid	[2]
Melting Point	212-215 °C (for Milbemycin A3)	[5]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[2][6]
DMF: 30 mg/mL	[6][7]	
DMSO: 30 mg/mL	[6][7]	
Ethanol: 30 mg/mL	[6][7]	
pKa (Strongest Acidic)	9.58 (Predicted for Milbemycin Oxime)	[8]
LogP	4.1 (Computed)	[1]
UV max (λmax)	245 nm	[7]
Storage Conditions	-20°C	[2]

Synthesis of Milbemycin A3 Oxime

Milbemycin A3 oxime is a semi-synthetic compound derived from its natural precursor, Milbemycin A3. The synthesis is a two-step process involving oxidation followed by oximation.

Experimental Workflow for Synthesis



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Caption: Synthetic pathway of **Milbemycin A3 Oxime** from Milbemycin A3.

Detailed Experimental Protocols

The synthesis of 5-keto-5-oxime derivatives of milbemycins was first described by Tsukamoto et al. in 1991.[9] While the full detailed protocol from this publication is not widely available, patents describing the synthesis of milbemycin oxime provide the following general methodology:

Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone

- **Reactants:** Milbemycin A3 is used as the starting material.
- **Reagents:** An oxidizing agent such as hypochlorite or chlorite is employed. A catalyst, for instance, a piperidine nitrogen oxygen free radical, and a halide as a catalyst promoter are used.
- **Solvent:** The reaction is typically conducted in a dichloromethane solvent.
- **Conditions:** The reaction is carried out at a low temperature, generally between -5 to 15°C, for a duration of 0.5 to 4 hours.
- **Work-up:** Following the reaction, the mixture is filtered, concentrated, and extracted to yield the intermediate product, Milbemycin A3 ketone.

Step 2: Oximation of Milbemycin A3 Ketone to **Milbemycin A3 Oxime**

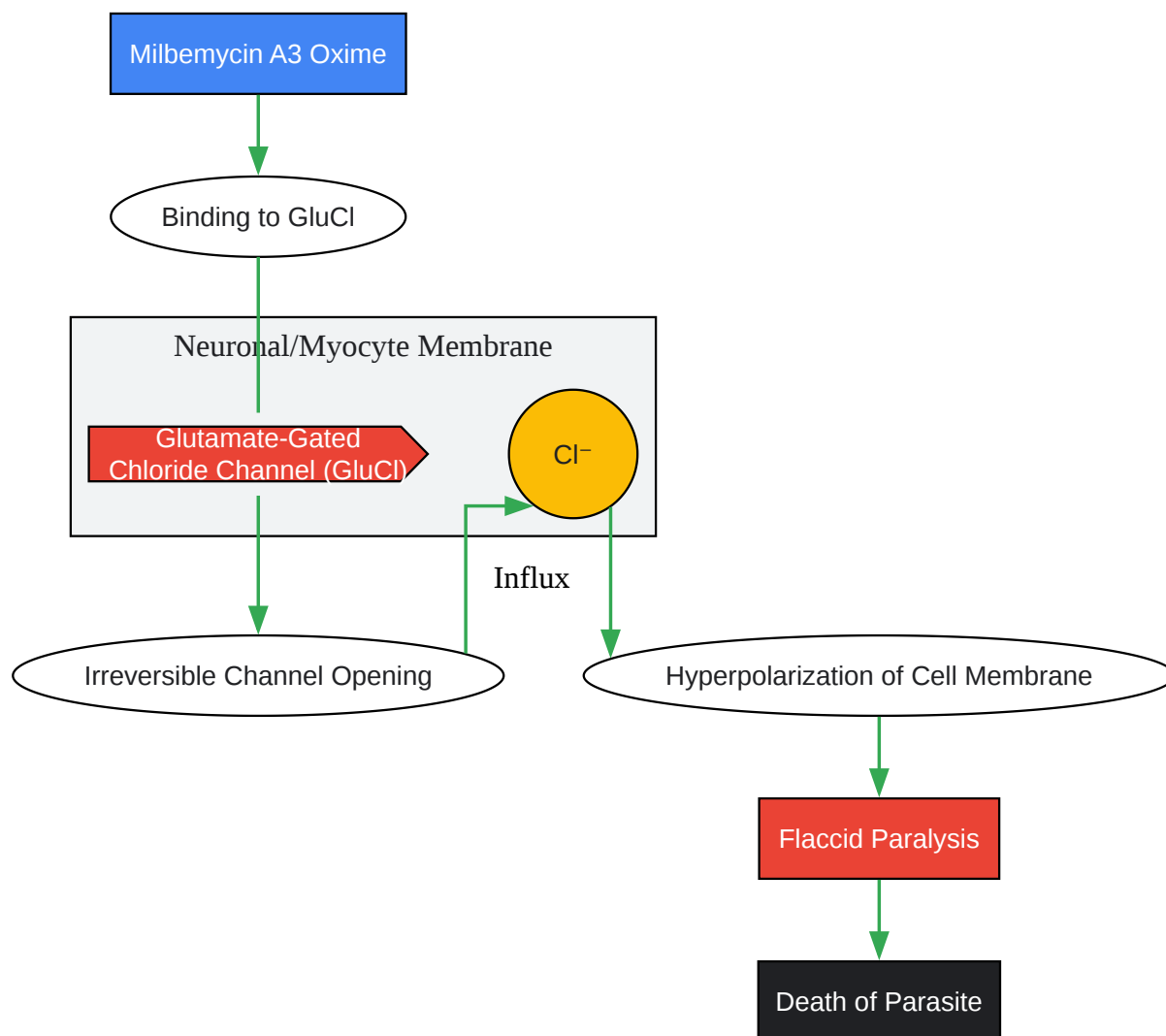
- **Reactants:** The Milbemycin A3 ketone intermediate is dissolved in a suitable solvent system.
- **Reagents:** Hydroxylamine hydrochloride serves as the oximation agent.
- **Solvent:** A mixture of methanol and 1,4-dioxane is commonly used as the reaction solvent.
- **Conditions:** The oximation reaction is conducted at a temperature range of 25 to 35°C for 12 to 20 hours.
- **Work-up and Purification:** After the reaction, the system is concentrated. The crude product is then extracted, for example, with a methylene chloride-aqueous system. The organic phase is dried and concentrated to obtain the crude **Milbemycin A3 oxime**. Further purification can be achieved through crystallization from a suitable solvent mixture, such as

trichloromethane and n-heptane, followed by recrystallization from ethanol and water to yield the final, purified product.

Mechanism of Action

Milbemycin A3 oxime, like other milbemycins and avermectins, exerts its potent anthelmintic, insecticidal, and acaricidal effects by targeting the nervous system of invertebrates.^{[2][10]} The primary molecular target is the glutamate-gated chloride channels (GluCl_s), which are ligand-gated ion channels found in the neurons and myocytes of these organisms.^{[10][11]}

Signaling Pathway of Milbemycin A3 Oxime



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Caption: Mechanism of action of **Milbemycin A3 Oxime** on invertebrate neurons.

The binding of **Milbemycin A3 oxime** to GluCl_s leads to the irreversible opening of these channels.^{[10][12]} This results in a significant influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.^[2] This hyperpolarized state inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.^{[2][10]} This mechanism provides a high degree of selective toxicity towards invertebrates, as vertebrates

primarily utilize GABA-gated chloride channels in their central nervous system, to which milbemycons have a much lower affinity.

Conclusion

Milbemycin A3 oxime is a highly effective semi-synthetic macrocyclic lactone with a well-defined mechanism of action against a broad spectrum of parasites. Its chemical synthesis from the natural product Milbemycin A3 is a straightforward two-step process. Understanding the detailed chemical properties and biological activity of **Milbemycin A3 oxime** is crucial for the development of new and improved antiparasitic agents and for optimizing its use in veterinary and agricultural applications. Further research into its specific interactions with different isoforms of glutamate-gated chloride channels could pave the way for the design of even more selective and potent derivatives.

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